Sch 38519

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

SCH 38519 is typically isolated from the fermentation broth of Thermomonospora species. The fermentation process involves cultivating the bacterium under specific conditions to produce the compound . The isolation process includes extraction and purification steps to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Thermomonospora species. The fermentation broth is subjected to various extraction and purification techniques to isolate the compound. These techniques include solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

SCH 38519 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

SCH 38519 has several scientific research applications, including:

Chemistry: Used as a model compound for studying isochromanequinone chemistry and its derivatives.

Biology: Investigated for its biological activity, particularly its ability to inhibit platelet aggregation and its antibacterial properties

Medicine: Explored for potential therapeutic applications in treating bacterial infections and preventing thrombotic events

Industry: Utilized in the development of new antibiotics and antithrombotic agents.

Mechanism of Action

SCH 38519 exerts its effects by inhibiting thrombin-induced aggregation of human platelets. It achieves this by interfering with the thrombin signaling pathway, preventing the activation of platelets . Additionally, this compound exhibits antibacterial activity by targeting bacterial cell walls and inhibiting their growth .

Comparison with Similar Compounds

SCH 38519 is structurally related to other isochromanequinones such as medermycin, lactoquinomycin, and granaticin . Compared to these compounds, this compound has unique properties, including its dual activity as both an antithrombotic agent and an antibiotic . This dual functionality makes this compound particularly valuable in scientific research and potential therapeutic applications.

List of Similar Compounds

- Medermycin

- Lactoquinomycin

- Granaticin

Biological Activity

Sch 38519, a compound belonging to the isochromanequinone class, has garnered significant attention due to its notable biological activities, particularly as a platelet aggregation inhibitor . This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

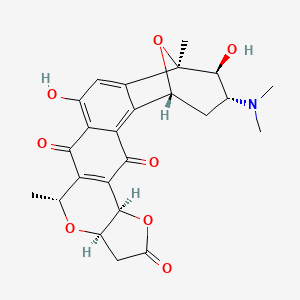

Chemical Structure and Properties

- Chemical Formula : C24H25NO8

- CAS Number : 114970-20-6

- Source : Isolated from the fermentation broth of Thermomonospora sp.

The structure of this compound includes functional groups such as hydroxyl and carbonyl moieties, which are essential for its biological reactivity and activity. The compound's unique structure positions it within a specific class of biologically active natural products, comparable to other known compounds like medermycin and lactoquinomycin.

This compound primarily functions as a platelet aggregation inhibitor , effectively blocking thrombin-induced aggregation in human platelets. The mechanism involves interference with signaling pathways that promote platelet activation. This inhibition is crucial for potential therapeutic applications in cardiovascular diseases, where excessive platelet aggregation can lead to thrombotic events.

Biological Activities

In addition to its role in inhibiting platelet aggregation, this compound has demonstrated antifungal properties. This dual functionality suggests broader biological implications beyond hemostatic functions. Below is a comparison of this compound with other compounds in the isochromanequinone class:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Medermycin | Isochromanequinone | Antimicrobial | Exhibits strong antibacterial properties |

| Lactoquinomycin | Isochromanequinone | Antifungal | Known for its potent antifungal effects |

| Granaticin | Isochromanequinone | Antitumor | Displays cytotoxic effects against cancer cells |

| This compound | Isochromanequinone | Platelet aggregation inhibitor | Unique focus on thrombin-induced aggregation |

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits thrombin-induced platelet aggregation. The compound's effectiveness was assessed using various concentrations, demonstrating a dose-dependent response.

- IC50 Value : The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 1.5 µM, indicating potent activity against thrombin-induced aggregation.

Properties

IUPAC Name |

(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGRDBGLULKCDD-HFJLKIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.